3-Butylbenzo[d][1,2,3]triazin-4(3H)-one 3-Butylbenzo[d][1,2,3]triazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435065
InChI: InChI=1S/C11H13N3O/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)12-13-14/h4-7H,2-3,8H2,1H3
SMILES: CCCCN1C(=O)C2=CC=CC=C2N=N1
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

3-Butylbenzo[d][1,2,3]triazin-4(3H)-one

CAS No.:

Cat. No.: VC13435065

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

3-Butylbenzo[d][1,2,3]triazin-4(3H)-one -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 3-butyl-1,2,3-benzotriazin-4-one
Standard InChI InChI=1S/C11H13N3O/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)12-13-14/h4-7H,2-3,8H2,1H3
Standard InChI Key NAWSYQWIQGAWMC-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=CC=CC=C2N=N1
Canonical SMILES CCCCN1C(=O)C2=CC=CC=C2N=N1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Butylbenzo[d][1, triazin-4(3H)-one (C₁₁H₁₃N₃O) features a planar bicyclic system where a benzene ring is fused to a 1,2,3-triazin-4-one moiety. The butyl substituent at the N3 position introduces steric bulk that significantly influences reactivity patterns. X-ray crystallographic data for analogous compounds reveal bond lengths of 1.38 Å for the N1–C2 bond and 1.41 Å for the C4–O bond, with the triazine ring adopting a slightly distorted boat conformation .

Spectroscopic Profile

  • ¹H NMR (400 MHz, CDCl₃): δ 8.36 (d, J = 8.6 Hz, 1H), 8.19 (d, J = 8.2 Hz, 1H), 8.03 (t, J = 7.7 Hz, 1H), 7.89 (t, J = 7.6 Hz, 1H), 4.76 (t, J = 6.2 Hz, 2H), 1.94–1.57 (m, 4H), 1.02 (t, J = 7.7 Hz, 3H) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 160.8 (C=O), 145.9 (C-N), 134.7–111.2 (aromatic carbons), 68.5 (OCH₂), 30.9–13.9 (butyl chain) .

Physicochemical Properties

PropertyValue/RangeMeasurement Conditions
Melting Point133–137°CDecomposition observed
SolubilityDMF > THF > EtOAc > H₂O25°C, saturated solution
logP2.34 ± 0.12Calculated (XLogP3)
pKa7.2 ± 0.3Potentiometric titration

The compound exhibits limited aqueous solubility (≤1 mg/mL) but dissolves readily in polar aprotic solvents, making it suitable for solution-phase reactions .

Synthetic Methodologies

Heterocyclization of Azido-Isocyanides

The most efficient route involves intramolecular cyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions:

  • Substrate Preparation:

    • Treat N-(α-tosyl-2-azido-benzyl)formamide with POCl₃/TEA in THF to generate α-tosyl-2-azidobenzyl isocyanide .

  • Butyl Group Introduction:

    • Employ sodium butoxide (NaOBu) as the nucleophile, leading to 85% yield of 3-butyl derivative after column chromatography .

Alternative Pathways

  • Diazotization-Coupling: React anthranilamide derivatives with NaNO₂/HCl, followed by alkylation with 1-bromobutane (45–60% yield) .

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 35 min with comparable yields (78%) .

Reactivity and Functionalization

Nucleophilic Substitution

The 4-position oxygen demonstrates moderate nucleophilicity, enabling:

  • Alkylation: React with alkyl halides (R-X) in DMF/K₂CO₃ to produce 4-alkoxy derivatives .

  • Acylation: Treat with acetyl chloride to form 4-acetoxy analogs (62% yield) .

Catalytic Transformations

Reaction TypeConditionsProductsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane4-Aryl derivatives68–75
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONaN-Arylated compounds55–61
Photochemical [2+2]UV (365 nm), CH₂Cl₂Cycloadducts with alkenes42–49

These transformations enable precise structural diversification for pharmaceutical screening .

Biological Evaluation

Antioxidant Activity

Comparative DPPH radical scavenging assays reveal:

CompoundIC₅₀ (μM)Relative Activity vs. Ascorbic Acid
3-Butylbenzotriazinone28.4 ± 1.21.9×
4-Amino-6-(t-Bu) analog 15.7 ± 0.83.4×
Ascorbic Acid53.1 ± 2.11.0×

The enhanced activity stems from improved lipid solubility and radical stabilization via conjugation with the triazinone π-system .

Enzymatic Interactions

Molecular docking with COX-2 (PDB: 5IKT) shows:

  • Binding affinity: −8.2 kcal/mol (cf. celecoxib: −9.1 kcal/mol)

  • Key interactions: H-bond with Tyr385, π-π stacking with Trp387 .

Industrial and Research Applications

Peptide Synthesis

While less common than HOAt derivatives, the butyl analog shows:

  • 18% reduction in racemization vs. HOBt in model dipeptide synthesis .

  • Compatibility with Fmoc/t-Bu protection strategies.

Materials Science

  • Polymer Modification: Incorporation into polyimides increases Tg by 22°C (from 256°C to 278°C) .

  • Coordination Chemistry: Forms stable complexes with Cu(II) (logβ = 8.7) for catalytic applications .

ConditionStability PeriodDegradation Products
−20°C (desiccated)>24 months<2%
25°C (ambient air)6 months8–12% (hydrolyzed triazine)

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